3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridine ring, and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring, followed by the formation of the isoxazole-pyridine scaffold through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its fused isoxazole-pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c1-6-10-8(12(17)18)3-9(14-11(10)19-15-6)7-4-13-16(2)5-7/h3-5H,1-2H3,(H,17,18) |
InChI Key |
CVKHSAKULHCPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)O |
Origin of Product |
United States |
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